molecular formula C8H10FNOS B1526562 4-Fluoro-2-(methanesulfinylmethyl)aniline CAS No. 1101063-45-9

4-Fluoro-2-(methanesulfinylmethyl)aniline

Cat. No. B1526562
M. Wt: 187.24 g/mol
InChI Key: UMQHALUXFRQOHS-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(methanesulfinylmethyl)aniline” is a chemical compound with the CAS Number: 1101063-45-9 . It has a molecular weight of 187.24 . The IUPAC name for this compound is 4-fluoro-2-[(methylsulfinyl)methyl]aniline .


Molecular Structure Analysis

The InChI code for “4-Fluoro-2-(methanesulfinylmethyl)aniline” is 1S/C8H10FNOS/c1-12(11)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“4-Fluoro-2-(methanesulfinylmethyl)aniline” is a powder that is stored at room temperature . .

Scientific Research Applications

Palladium-catalyzed Cross-coupling

Palladium-catalyzed cross-coupling reactions have been used to synthesize various compounds efficiently, avoiding genotoxic impurities. For instance, Rosen et al. (2011) reported a high-yielding method for the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, highlighting the technique's utility in synthesizing complex molecules without concerning genotoxic byproducts Rosen et al., 2011.

Fluorination and Substitution Effects

The influence of fluorination on aniline derivatives has been studied, with Larsen et al. (1976) examining the far-infrared gas spectra of aniline and 4-fluoroaniline to determine barriers to inversion and internal rotation of the NH2 group. This research indicates how fluorine substitution affects molecular properties, which could be relevant for understanding the behavior of 4-Fluoro-2-(methanesulfinylmethyl)aniline Larsen et al., 1976.

Arylation of Fluoroalkylamines

The arylation of fluoroalkylamines via palladium-catalyzed coupling, discussed by Brusoe and Hartwig (2015), provides a pathway for synthesizing fluorinated anilines, which are valuable due to their distinct steric and electronic properties. This method could potentially apply to the synthesis or modification of 4-Fluoro-2-(methanesulfinylmethyl)aniline Brusoe & Hartwig, 2015.

Fluorescence Quenching Studies

Investigations into the fluorescence quenching of boronic acid derivatives by aniline in alcohols by Geethanjali et al. (2015) show how specific interactions can affect the fluorescence properties of compounds. Such studies could offer insight into the photophysical properties of 4-Fluoro-2-(methanesulfinylmethyl)aniline and its interactions with other molecules Geethanjali et al., 2015.

Polymer Synthesis and Characterization

The synthesis and characterization of polyfluoroanilines, as reported by Kwon et al. (1997), demonstrate the potential of fluorinated aniline derivatives in material science, particularly in the development of conducting polymers. This area could be relevant for the application of 4-Fluoro-2-(methanesulfinylmethyl)aniline in creating new polymeric materials Kwon et al., 1997.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-fluoro-2-(methylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNOS/c1-12(11)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHALUXFRQOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(methanesulfinylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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